molecular formula C14H13ClN2O2 B2675313 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride CAS No. 2413878-11-0

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride

Cat. No.: B2675313
CAS No.: 2413878-11-0
M. Wt: 276.72
InChI Key: FFZYKDATHLINEZ-UHFFFAOYSA-N
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Description

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its unique structure, which includes a pyridoindole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride typically involves the reaction of pyridoindole derivatives with propanoic acid under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride is unique due to its specific combination of a pyridoindole core with a propanoic acid side chain and a hydrochloride group.

Properties

IUPAC Name

3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.ClH/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9;/h1,3,5-8,16H,2,4H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPIVPKYWIZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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